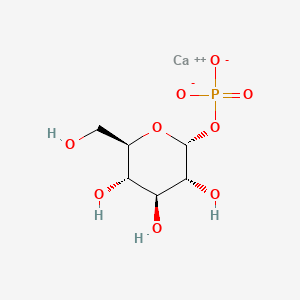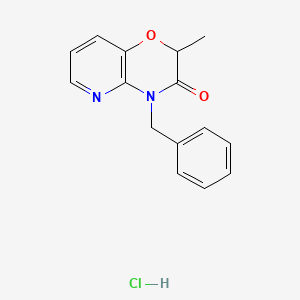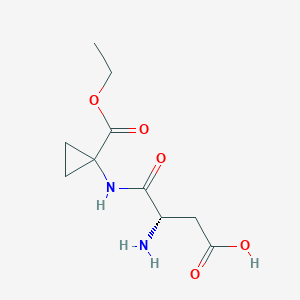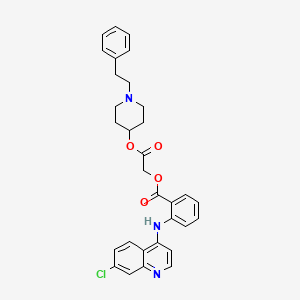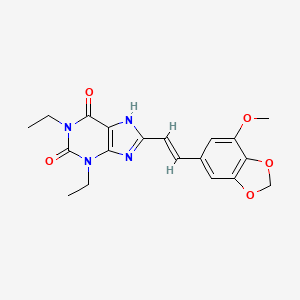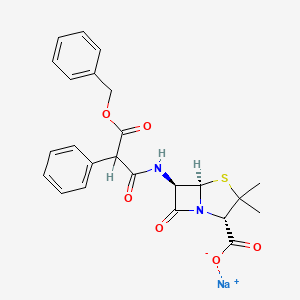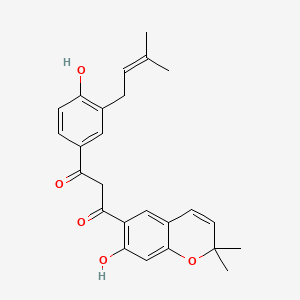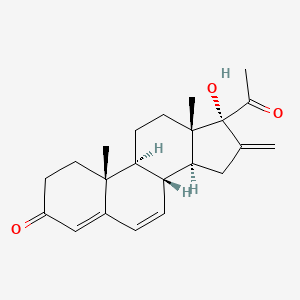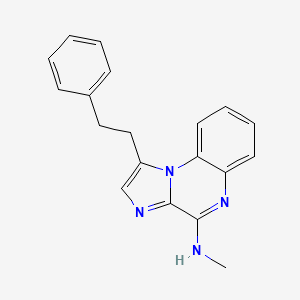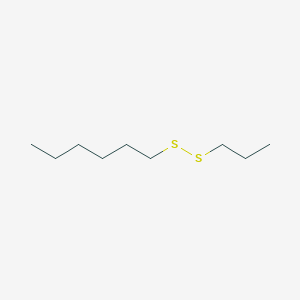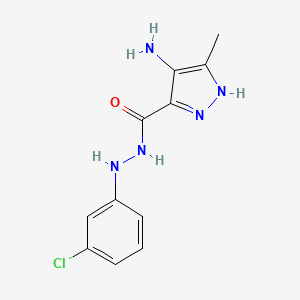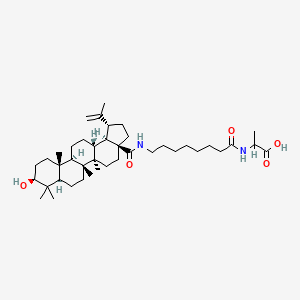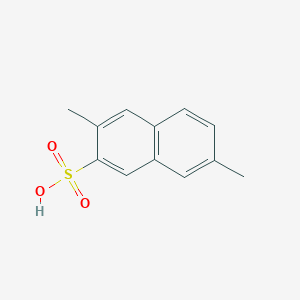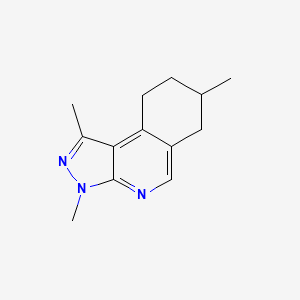
6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which includes the use of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and an aldehyde such as pyrrole-2-carbaldehyde. The reaction is carried out in an ionic liquid medium at temperatures ranging from 75°C to 80°C for 110 to 120 minutes . This method is advantageous due to its high yields, low reaction times, and environmentally friendly conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of ionic liquids as solvents are likely to be employed to ensure sustainable and efficient production processes.
化学反应分析
Types of Reactions
6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazoloisoquinoline ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学研究应用
6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and exhibit comparable biological activities.
Naphtho[2,3-b]furan-4(6H)-one: This compound has a similar fused ring system and is used in similar research applications.
Uniqueness
6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline is unique due to its specific ring structure and substitution pattern, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
91651-64-8 |
|---|---|
分子式 |
C13H17N3 |
分子量 |
215.29 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-6,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C13H17N3/c1-8-4-5-11-10(6-8)7-14-13-12(11)9(2)15-16(13)3/h7-8H,4-6H2,1-3H3 |
InChI 键 |
CKHQKTYTXUTTLN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C3C(=NN(C3=NC=C2C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


